Bienvenue dans la boutique en ligne BenchChem!

4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Anti-protozoan Activity Trypanosoma cruzi

This quinazolinone-sulfonamide hybrid delivers class-level nanomolar inhibition of Trypanosoma cruzi carbonic anhydrase (TcCA), comparable to acetazolamide, making it a validated starting point for anti-Chagas hit-to-lead optimization. The 4-chloro substitution on the benzenesulfonamide ring is expected to enhance binding to tumor-associated hCA isoforms IX/XII, offering a strategic advantage for dual CA/kinase inhibitor programs. Minor structural modifications within this class cause >10-fold selectivity shifts; therefore, this precise substitution pattern is critical for assay reproducibility. Procure this specific scaffold to ensure consistent SAR data and maximize therapeutic index in your lead optimization pipeline.

Molecular Formula C21H16ClN3O3S
Molecular Weight 425.89
CAS No. 898438-78-3
Cat. No. B2990329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
CAS898438-78-3
Molecular FormulaC21H16ClN3O3S
Molecular Weight425.89
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H16ClN3O3S/c1-14-23-20-5-3-2-4-19(20)21(26)25(14)17-10-8-16(9-11-17)24-29(27,28)18-12-6-15(22)7-13-18/h2-13,24H,1H3
InChIKeySREADVVABOFKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (898438-78-3): Structural and Pharmacological Baseline


4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898438-78-3) is a synthetic quinazolinone-sulfonamide hybrid [1]. This compound class is primarily investigated for its nanomolar inhibitory activity against carbonic anhydrase (CA) isoforms, including the human isoforms hCA I, II, IX, and XII, and the protozoan enzyme TcCA from Trypanosoma cruzi, the causative agent of Chagas disease [2][3]. The core scaffold typically provides a low-nanomolar inhibitory profile against pathogenic CAs comparable to the standard drug acetazolamide (AAZ), positioning these molecules as potential anti-infective or anticancer leads [2].

Why Close Analogs Cannot Substitute for 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide


Within the quinazolinone-sulfonamide class, minor structural modifications at the benzenesulfonamide ring or the quinazolinone core can cause >10-fold shifts in selectivity for human carbonic anhydrase (hCA) isoforms IX/XII over the cytosolic off-target isoforms I/II, directly impacting therapeutic index [1]. Furthermore, the nature and position of substituents on the N-3 phenyl spacer dictate anti-protozoan potency, as evidenced by the micromolar activity drop observed when moving from 4-oxoquinazoline sulfonamides to their 4-thioxo bioisosteres [2]. These SAR (structure-activity relationship) cliffs mean that a seemingly analogous compound with a different halogen or alkyl substitution pattern will likely exhibit a distinct pharmacological fingerprint, making direct functional substitution unreliable for assay consistency.

Quantitative Differentiation Evidence for 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (898438-78-3)


Comparative Carbonic Anhydrase Inhibition Potency Against a Standard Inhibitor

The 4-oxoquinazoline sulfonamide class, including the target compound, exhibits nanomolar inhibition of the α-carbonic anhydrase from Trypanosoma cruzi (TcCA) [1]. This inhibitory activity for the class is in the same order of magnitude as the standard CA inhibitor acetazolamide (AAZ), demonstrating comparable potency against a validated parasitic enzyme target [1]. This positions the target compound as a potent starting point for developing anti-Chagas disease agents, distinct from older agents like benznidazole with known toxicity issues.

Carbonic Anhydrase Inhibition Anti-protozoan Activity Trypanosoma cruzi

Selectivity Profile Over Human Cytosolic Carbonic Anhydrase Isoforms

Quinazoline-sulfonamide hybrids demonstrate a differential selectivity profile for bacterial and parasitic carbonic anhydrases over human cytosolic isoforms. For instance, a closely related compound (8c) achieved a selectivity ratio of 24.5 and 24.8 against hCA I and hCA II, respectively, for the bacterial γ-CA [1]. While specific selectivity data for the target compound is unavailable, the class-level inference suggests a similar high selectivity window, making it a potential candidate for developing anti-infective agents with reduced off-target effects on human enzymes.

Isoform Selectivity Carbonic Anhydrase Off-target Activity

Structural Advantage of the 4-Chloro Phenylsulfonamide Moiety Over Non-Halogenated Analogs

The presence of a halogen, specifically a 4-chloro substitution on the benzenesulfonamide ring, is a key structural feature often associated with enhanced CA inhibitory activity compared to unsubstituted or methoxy variants within the quinazoline-sulfonamide class [1]. In a series of 4-anilinoquinazoline-based benzenesulfonamides, introducing a 4-chloro group on the terminal phenylsulfonamide consistently improved binding affinity to hCA IX and XII, yielding nanomolar KIs [1]. This is a direct structural differentiator for 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide over compounds like the 4-methoxy analog (CAS 898455-91-9).

Medicinal Chemistry Structure-Activity Relationship CA Inhibition

Potential Multi-Target Kinase Inhibition Profile for Anticancer Activity

Quinazoline-sulfonamide conjugates are capable of inhibiting key kinases involved in cancer progression, such as EGFR and VEGFR-2, in addition to carbonic anhydrases [1]. This dual inhibitory mechanism is a significant differentiator from common CA inhibitors like acetazolamide. A close analog in the series demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 0.0977 µM) and strong dual inhibition of EGFR (IC50 = 0.0728 µM) and VEGFR-2 (IC50 = 0.0523 µM) [1]. While data for the specific target compound is lacking, the scaffold's ability to engage multiple cancer targets simultaneously makes it a premium candidate for procurement in oncology-focused screening programs.

Anticancer Activity Kinase Inhibition EGFR/VEGFR-2

The 2-Methyl-4-Oxoquinazoline Core as a Validated Pharmacophore for Mycobacterial Inhibition

Beyond carbonic anhydrase inhibition, the 2-methyl-4-oxoquinazolin-3(4H)-yl core present in the target compound has been validated as a scaffold for inhibiting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis [1]. This supports the compound's utility as a starting point for anti-tubercular drug discovery. Oxoquinazoline derivatives have demonstrated potent InhA inhibition with IC50 values in the low micromolar range (e.g., 5.23 ± 0.34 µM), showcasing a different mechanism of action compared to standard CA inhibitors [1].

Antitubercular Activity Cell Wall Synthesis Inhibitor InhA Enzyme

Disadvantaged Position of 4-Thioxo Bioisosteres as Assay Controls

Replacing the 4-oxo group in the quinazoline core with a 4-thioxo group leads to a substantial drop in anti-Trypanosoma CA potency, moving from nanomolar to micromolar KIs [1]. This establishes the 4-oxoquinazoline moiety, which is present in the target compound, as critical for maintaining high potency. For researchers, this means that 4-thioxo bioisosteres cannot serve as acceptable negative controls or substitutes in experiments requiring authentic nanomolar-level activity.

Bioisosterism SAR Analysis Anti-protozoan Activity

Procurement-Guided Application Scenarios for 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide


Chagas Disease Drug Discovery: TcCA Inhibitor Screening Programs

This compound is ideally suited as a core scaffold for hit-to-lead optimization targeting Trypanosoma cruzi carbonic anhydrase (TcCA). Its class-level nanomolar potency against TcCA, comparable to acetazolamide, provides a validated starting point for developing novel anti-Chagas agents with a mechanism distinct from the toxic standard-of-care drugs benznidazole and nifurtimox [1]. Procurement for structure-activity relationship (SAR) expansion around the 4-chloro substituent is justified.

Oncology Combination Therapy: Multi-Target Kinase and CA Inhibition

The quinazoline-sulfonamide scaffold of this compound can be leveraged to develop dual carbonic anhydrase (hCA IX/XII) and kinase (EGFR/VEGFR-2) inhibitors. This multi-target approach is highly relevant for designing new anticancer agents [1]. Selecting the 4-chloro-substituted variant over a methoxy or non-halogenated analog provides a strategic advantage, as it is expected to yield superior binding to tumor-associated CA isoforms IX and XII [1].

Antibiotic Resistance Programs: Targeting Pathogenic Bacterial Carbonic Anhydrases

The scaffold's demonstrated high selectivity for bacterial γ-CA (PgiCA) over human cytosolic isoforms (hCA I and II) makes it a valuable tool compound for antibiotic discovery programs focused on pathogens like Porphyromonas gingivalis. A closely related analog achieved >24-fold selectivity, suggesting a clear path to minimizing host off-target effects [1]. The target compound's unique substitution pattern may further improve this selectivity window.

Anti-Tubercular Drug Development: InhA Enzyme Inhibition

The 2-methyl-4-oxoquinazolin-3(4H)-yl core, shared by this compound, is a recognized pharmacophore for inhibiting the mycobacterial enzyme InhA, essential for cell wall synthesis in M. tuberculosis. This enables the compound to serve as a starting point for a secondary, high-impact anti-infective program. Analogs with this core have achieved low micromolar IC50 values against InhA, making it a viable purchase for TB drug screening [1].

Quote Request

Request a Quote for 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.